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Cat. No.: B15339523

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the atomic
layer deposition (ALD) of various lithium-containing thin films using lithium
bis(trimethylsilyl)amide (LIHMDS) as the lithium precursor. These protocols are designed to be
a valuable resource for researchers in materials science, particularly those focused on the
development of next-generation energy storage devices like all-solid-state batteries.

Introduction

Atomic layer deposition is a thin-film deposition technique that allows for the growth of highly
conformal and uniform films with atomic-level thickness control.[1] Lithium
bis(trimethylsilyl)amide (LIHMDS) has emerged as a promising precursor for the ALD of lithium
compounds due to its volatility and reactivity.[2] This document outlines the ALD processes for
depositing key lithium-containing materials, including lithium phosphate (LisPOa4), lithium
phosphorus oxynitride (LIPON), and lithium silicates, using LIHMDS in combination with various
co-reactants.

A critical aspect of using LIHMDS s its potential dual-source behavior, where it can act as a
source for both lithium and silicon.[3][4] The choice of co-reactant plays a crucial role in
controlling the film composition. For instance, when paired with trimethylphosphate (TMP),
LIHMDS acts as a single source for lithium, resulting in the deposition of lithium phosphate.[3]
[4] Conversely, when combined with an Oz plasma, it behaves as a dual-source precursor,
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leading to the formation of lithium silicate.[3][4] Understanding these reaction pathways is
essential for depositing the desired material with high purity.

Atomic Layer Deposition of Lithium Phosphate
(LisPOa4)

Lithium phosphate is a promising solid-state electrolyte material. The ALD process for LisPOa
using LIHMDS and trimethylphosphate (TMP) is a thermal process that does not require an
additional oxygen source.[3]

Experimental Protocol

Atypical thermal ALD process for LisPOa involves the sequential pulsing of LIHMDS and TMP
into the reactor.

Precursor and Substrate Preparation:

e Lithium Precursor: Lithium bis(trimethylsilyl)amide (LIHMDS)

e Phosphorus Precursor: Trimethylphosphate (TMP)

» Substrate: Silicon wafers are commonly used for process characterization.
e Precursor Temperature: LIHMDS is typically heated to 85 °C.[5]

e Substrate Temperature: The deposition temperature window for the LIHMDS + TMP process
is generally between 275 °C and 350 °C.[3][6] A substrate temperature of 325 °C has been
shown to be effective.[3]

ALD Cycle:
e LIHMDS Pulse: Pulse LIHMDS into the reactor.

o Purge: Purge the reactor with an inert gas (e.g., Ar or N2) to remove unreacted precursor and
byproducts.

e TMP Pulse: Pulse TMP into the reactor.
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e Purge: Purge the reactor with an inert gas.

Repeat this cycle for the desired number of times to achieve the target film thickness.

Data Presentation

Parameter Value Reference
Lithium Precursor LIHMDS [3]1[6]
Phosphorus Precursor Trimethylphosphate (TMP) [3][6]
Deposition Temperature 275 - 350 °C [31[6]
Growth per Cycle (GPC) ~0.5 A/cycle at 300 °C [3]

Film Composition LisPOa4 [31[6]

Film Crystallinity Crystalline [31[6]

Experimental Workflow

ALD Cycle (Repeat n times)

1. LIHMDS Pulse I

Click to download full resolution via product page
Fig. 1. ALD workflow for LisPOa4 deposition.

Atomic Layer Deposition of Lithium Phosphorus
Oxynitride (LIPON)

LiPON is a well-known solid-state electrolyte with good ionic conductivity and a wide
electrochemical stability window. The ALD of LiPON can be achieved using LIHMDS and a
nitrogen-containing phosphorus precursor like diethyl phosphoramidate (DEPA).[7][8]
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Experimental Protocol

This thermal ALD process enables the incorporation of nitrogen into the lithium phosphate
structure.

Precursor and Substrate Preparation:

Lithium Precursor: Lithium bis(trimethylsilyl)amide (LIHMDS)
e P, O, and N Source: Diethyl phosphoramidate (DEPA)

» Substrate: Silicon wafers or other relevant substrates.

e Precursor Temperatures: LIHMDS at 60 °C, DEPA at 85 °C.[9]

e Substrate Temperature: An ALD temperature window is reported between 270 °C and 310
°C.[7] A deposition temperature of 330 °C has also been used.[7]

ALD Cycle:

LIHMDS Pulse: Pulse LIHMDS into the reactor.

Purge: Purge the reactor with an inert gas.

DEPA Pulse: Pulse DEPA into the reactor.

Purge: Purge the reactor with an inert gas.

This cycle is repeated to grow the LiIPON film to the desired thickness.

Data Presentation
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Parameter

Value

Reference

Lithium Precursor

LIHMDS

[71(8]

P, O, N Precursor

Diethyl phosphoramidate
(DEPA)

[7](8]

Deposition Temperature

270-330°C

[7]

Growth per Cycle (GPC)

~0.7 Alcycle (at 270-310 °C)

[7]

Film Composition

Lio.osPOs3.00No.60 (at 330 °C)

[8]

lonic Conductivity

6.6 x 1077 S cm~t at 25 °C (for
film deposited at 330 °C)

[7]

Signaling Pathway for LiPON Formation
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Fig. 2: Simplified reaction pathway for LIPON ALD.

Atomic Layer Deposition of Lithium Silicates

When LIHMDS is used with an oxygen-containing co-reactant like Oz plasma or ozone, it acts
as a dual-source precursor, providing both lithium and silicon for the film growth, resulting in
lithium silicate.[3][10]

Experimental Protocol
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This plasma-enhanced ALD (PEALD) process is suitable for depositing lithium silicate thin
films.

Precursor and Substrate Preparation:

Li and Si Precursor: Lithium bis(trimethylsilyl)amide (LIHMDS)
o Oxygen Source: Oz plasma or Ozone (Os)

» Substrate: Silicon wafers.

e Precursor Temperature: LIHMDS is typically heated to 85 °C.[5]

o Substrate Temperature: A deposition temperature of 150 °C has been used for the LIHMDS +
O:2 plasma process.[3] For LIHMDS and ozone, a temperature range of 150 °C to 400 °C has
been explored.[3]

ALD Cycle (with Oz plasma):

LIHMDS Pulse: Pulse LIHMDS into the reactor.

Purge: Purge the reactor with an inert gas.

O2 Plasma: Introduce Oz gas and ignite the plasma for a set duration.

Purge: Purge the reactor with an inert gas.

Data Presentation
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LiHMDS + O2 ]
Parameter LIHMDS + Ozone Reference
Plasma
Li and Si Precursor LIHMDS LIHMDS [3]
Oxygen Source O:2 plasma Ozone (0O3)
Deposition
150 °C 250 °C
Temperature
Growth per Cycle Variable, saturation
~0.8 A/cycle [3]
(GPC) observed
_ N Lithium Silicate Lithium Silicate
Film Composition o o [3]
(leSlVOZ) (leSlyOZ)
Increases with
) o temperature (11.2% at
Si Content in Film ~16.2 at. % [5]
150°C to 18.5% at
350°C)

Logical Relationship of Precursor Behavior

Co-reactant: § —
Trimethylphosphate (TMP)
\ / Res}u@_iﬁlm COIHW \

Lithium Phosphate (Li3PO4) Lithium Phosphorus Oxynitride (LIPON) Lithium Silicate (LixSiyOz)
(Si-free) (Si-free) (Si-containing)

Co-reactant:
02 Plasma / Ozone

Co-reactant:
Diethyl phosphoramidate (DEPA)

1

Click to download full resolution via product page

Fig. 3: Influence of co-reactant on film composition.

Conclusion

The use of LIHMDS in atomic layer deposition offers a versatile route to produce a variety of
lithium-containing thin films. By carefully selecting the co-reactant and deposition parameters, it
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is possible to control the film composition and properties to suit the requirements of
applications such as solid-state electrolytes in next-generation batteries. The protocols and
data presented herein provide a solid foundation for researchers to develop and optimize their
ALD processes for these advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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